DL,DL-Asalin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process begins with the acetylation of 4-[bis(2-chloroethyl)amino]phenylalanine, followed by the coupling of the resulting intermediate with valine ethyl ester under controlled conditions. Common reagents used in these reactions include acetic anhydride, hydrochloric acid, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The use of advanced chromatographic methods ensures the purity and consistency of the final product, which is crucial for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the bis(2-chloroethyl)amino group.

Substitution: The chloroethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide and thiols are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain chemotherapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of certain alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

- N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]glycine ethyl ester

- N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]alanine ethyl ester

- N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]leucine ethyl ester

Uniqueness

Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development .

Biological Activity

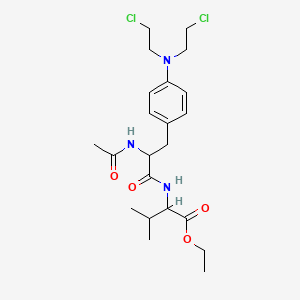

DL,DL-Asalin is a synthetic compound recognized for its significant biological activities, particularly in the field of oncology. Its chemical structure, characterized by the formula C22H33Cl2N3O4, includes an acetyl group, a bis(2-chloroethyl)amino group, and a valine ethyl ester moiety. This unique combination of functional groups contributes to its antitumor properties and makes it a subject of extensive research in medicinal chemistry.

Antitumor Properties

Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. Studies have demonstrated that it can effectively inhibit DNA replication by forming covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking. This mechanism is crucial for targeting cancer cells and disrupting their proliferation .

Comparative Antitumor Activity

A comparative analysis of this compound with other compounds reveals its superior efficacy:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Acetyl group, bis(2-chloroethyl)amino group | High antitumor activity |

| Asaphan | Similar bis(2-chloroethyl)amino group | Antitumor activity |

| Sarcolysine | Contains amino acid derivatives | Anticancer properties |

| N-acetylsarcolysine | Acetylated form of sarcolysine | Antitumor activity |

| Ethyl 4-(bis(2-chloroethyl)amino)phenylalaninate | Similar core structure | Anticancer properties |

The unique stereoisomeric composition of this compound enhances its biological activity compared to these related compounds .

The mechanism underlying the biological activity of this compound involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. Specifically, it has been shown to influence signaling pathways that are critical for tumor growth dynamics. The L,L-isomer of this compound is particularly noted for its potent activity against certain tumors .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

- In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation .

- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups. The observed effects were attributed to the compound's capacity to disrupt DNA synthesis in rapidly dividing cancer cells .

- Toxicity Assessments : While this compound demonstrates high antitumor efficacy, studies also indicate potential toxicity. The toxicity profile varies based on the stereoisomer used; thus, further investigations are necessary to optimize therapeutic windows .

Properties

CAS No. |

18705-85-6 |

|---|---|

Molecular Formula |

C22H33Cl2N3O4 |

Molecular Weight |

474.4 g/mol |

IUPAC Name |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |

InChI Key |

LGLLXTFYYXSARU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.